

Unveiling the Molecular Blueprint: A Technical Guide to **tert-Butylazomethine** Mass Spectrometry

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Compound of Interest

Compound Name: **tert-Butylazomethine**

Cat. No.: **B083417**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data and fragmentation analysis of **tert-Butylazomethine** (C₅H₁₁N), a vital building block in synthetic chemistry. Understanding the mass spectral behavior of this imine is crucial for its identification, characterization, and quality control in research and drug development settings. While experimental mass spectrometry data for **tert-butylazomethine** is not readily available in public databases, this guide presents a detailed analysis based on established fragmentation principles of similar chemical structures.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) expected in the electron ionization (EI) mass spectrum of **tert-butylazomethine**. The relative abundance is estimated based on the predicted stability of the fragment ions.

m/z	Predicted Fragment Ion	Proposed Structure	Relative Abundance (Predicted)
85	[C5H11N]+•	Molecular Ion	Low to moderate
70	[C4H8N]+	[M-CH3]+	Moderate
57	[C4H9]+	tert-butyl cation	High (Predicted Base Peak)
42	[C2H4N]+	[CH2=N=CH2]+	Moderate
29	[CH3N]+	[H2C=NH2]+	Moderate

Theoretical Fragmentation Pathway

The fragmentation of **tert-butylazomethine** under electron ionization is predicted to be driven by the formation of stable carbocations and radical species. The bulky tert-butyl group plays a significant role in directing the fragmentation pathways.

A primary fragmentation event is the cleavage of the C-N bond, leading to the formation of the highly stable tert-butyl cation. This fragment is anticipated to be the base peak in the spectrum due to its significant stability. Another prominent fragmentation pathway involves the loss of a methyl group from the molecular ion.

Experimental Protocols

While specific experimental data for **tert-butylazomethine** is not publicly available, a standard protocol for obtaining an electron ionization mass spectrum would involve the following methodology:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source would be the instrument of choice.

Sample Introduction: A dilute solution of **tert-butylazomethine** in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC inlet. The GC would be equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) to ensure the separation of the analyte from any impurities.

Gas Chromatography Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp to 250 °C at a rate of 10-20 °C/min.

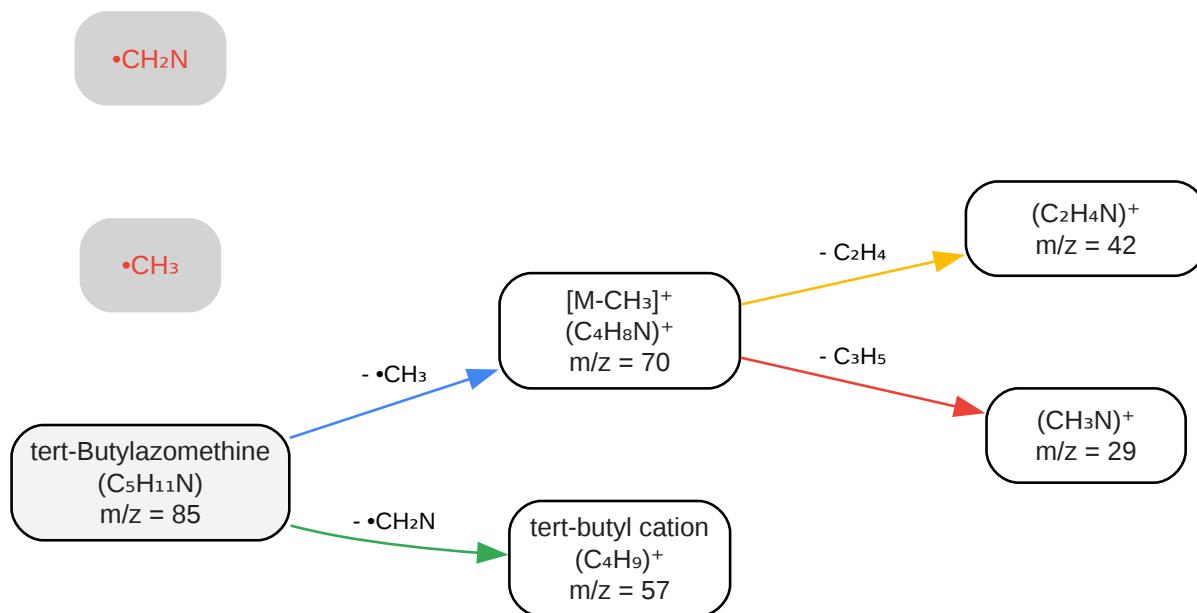
Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Mass Range: m/z 20-200
- Scan Rate: 2 scans/second

Data acquisition and processing would be performed using the instrument's dedicated software. The resulting mass spectrum would be analyzed to identify the molecular ion and the characteristic fragment ions.

Visualizing the Fragmentation

The following diagrams illustrate the logical relationships in the predicted fragmentation of **tert-butylazomethine**.



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Caption: Predicted Electron Ionization Fragmentation Pathway of **tert-Butylazomethine**.

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